molecular formula C34H51N3O5S2 B12047716 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid

5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid

Cat. No.: B12047716
M. Wt: 645.9 g/mol
InChI Key: XXUHIDXFLTXSPO-XAHDOWKMSA-N
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Description

5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid is a complex organic compound with a molecular formula of C34H51N3O5S2 and a molecular weight of 645.931 g/mol This compound is characterized by its unique structure, which includes a benzothiazole moiety, a hydrazino group, and a long octadecyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For instance, oxidation of the benzothiazole moiety may yield sulfoxides or sulfones, while reduction of the hydrazino group may produce amines.

Scientific Research Applications

5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The hydrazino group can form covalent bonds with biological molecules, leading to changes in their function. The octadecyloxy chain can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid include:

Uniqueness

The uniqueness of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiazole moiety, hydrazino group, and octadecyloxy chain allows for diverse interactions with other molecules, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C34H51N3O5S2

Molecular Weight

645.9 g/mol

IUPAC Name

5-[[(E)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]sulfamoyl]-2-octadecoxybenzoic acid

InChI

InChI=1S/C34H51N3O5S2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-42-31-25-24-28(27-29(31)33(38)39)44(40,41)36-35-34-37(4-2)30-22-19-20-23-32(30)43-34/h19-20,22-25,27,36H,3-18,21,26H2,1-2H3,(H,38,39)/b35-34+

InChI Key

XXUHIDXFLTXSPO-XAHDOWKMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)N/N=C/2\N(C3=CC=CC=C3S2)CC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NN=C2N(C3=CC=CC=C3S2)CC)C(=O)O

Origin of Product

United States

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